

tert-Butyl Methyl Adipate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl methyl adipate*

Cat. No.: *B8138605*

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Introduction

tert-Butyl methyl adipate is a diester of adipic acid, featuring both a methyl ester and a tert-butyl ester functional group. This asymmetrical structure makes it a valuable bifunctional linker molecule in organic synthesis and drug development. The distinct reactivity of the two ester groups allows for selective chemical transformations. The tert-butyl ester provides a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the methyl ester offers a site for various chemical modifications.^{[1][2][3][4]} This guide provides a detailed overview of the known chemical properties, a proposed synthetic protocol, and predicted spectral data for **tert-butyl methyl adipate**.

Chemical and Physical Properties

Specific experimental data for the physical properties of **tert-butyl methyl adipate**, such as boiling point, melting point, and density, are not readily available in the public domain. However, based on the properties of structurally similar compounds, it is expected to be a liquid at room temperature with limited water solubility. The following table summarizes the key known and predicted properties.

| Property | Value | Source/Comment |
|-------------------|--|----------------|
| Molecular Formula | C ₁₁ H ₂₀ O ₄ | [3][4] |
| Molecular Weight | 216.28 g/mol | [3][4] |
| CAS Number | 52221-08-6 | [3][4] |
| Appearance | Colorless liquid | Predicted |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Limited solubility in water; soluble in organic solvents. | Predicted |

Synthesis

A detailed experimental protocol for the synthesis of **tert-butyl methyl adipate** is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on standard organic chemistry principles, starting from adipic acid monomethyl ester.

Proposed Synthetic Protocol: Esterification of Adipic Acid Monomethyl Ester

This method involves the acid-catalyzed esterification of adipic acid monomethyl ester with tert-butanol.

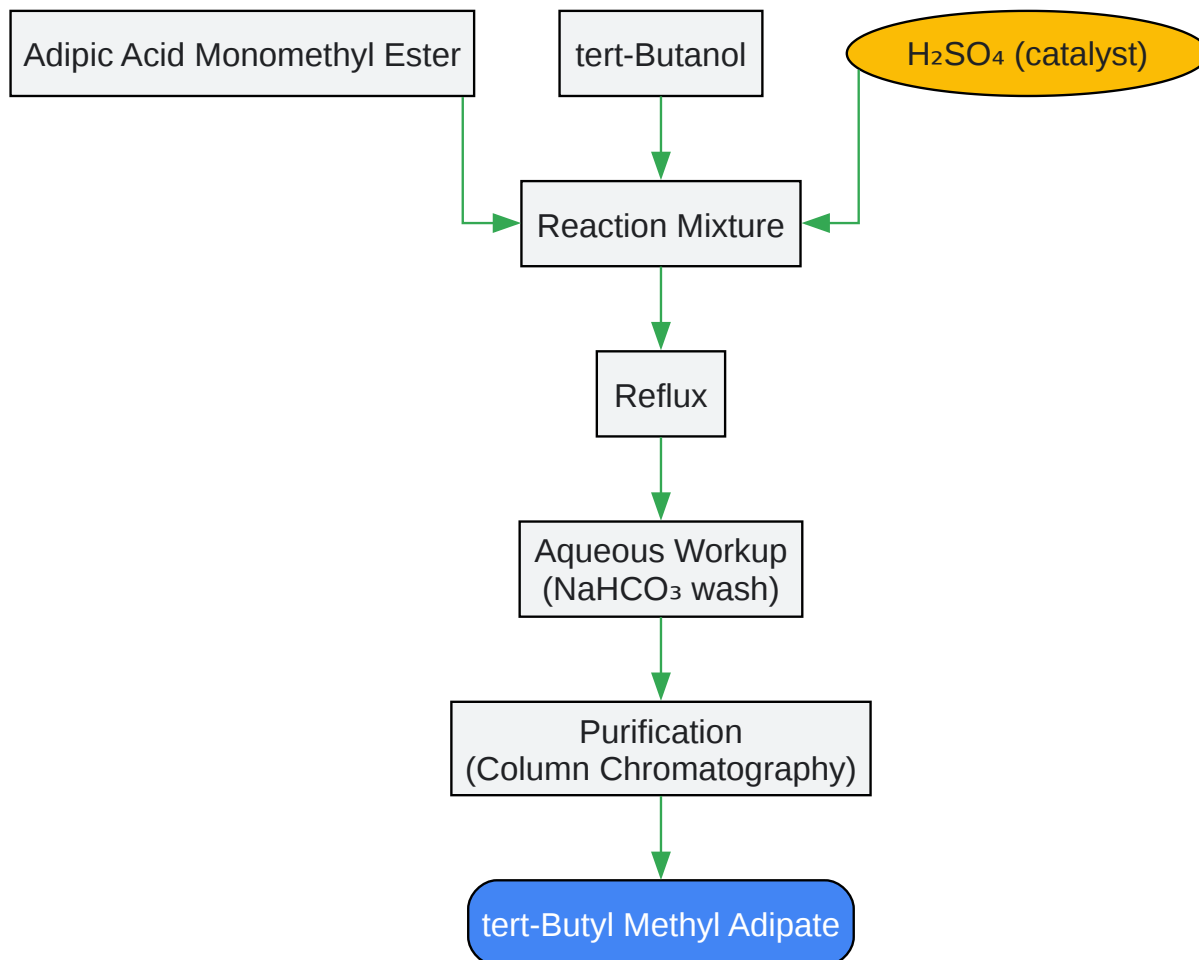
Materials:

- Adipic acid monomethyl ester
- tert-Butanol
- Concentrated sulfuric acid (catalyst)
- Dichloromethane (solvent)

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve adipic acid monomethyl ester in an excess of tert-butanol and a suitable solvent such as dichloromethane in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **tert-butyl methyl adipate**.
- Purify the product by column chromatography on silica gel if necessary.



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Caption: Proposed workflow for the synthesis of **tert-butyl methyl adipate**.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **tert-butyl methyl adipate** is not currently available. The following are predicted spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **tert-butyl methyl adipate** is expected to show the following signals:

- A singlet at approximately 1.45 ppm, integrating to 9H, corresponding to the protons of the tert-butyl group.
- A singlet at approximately 3.67 ppm, integrating to 3H, corresponding to the protons of the methyl ester group.
- Multiplets in the range of 1.6-1.7 ppm and 2.2-2.4 ppm, each integrating to 4H, corresponding to the methylene protons of the adipate backbone.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following key signals:

- A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl group.
- A signal around 51 ppm for the methyl carbon of the methyl ester.
- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
- Signals in the range of 24-34 ppm for the methylene carbons of the adipate chain.
- Two signals for the carbonyl carbons of the ester groups, expected to be in the region of 172-174 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **tert-butyl methyl adipate** is expected to show strong characteristic absorption bands for the ester functional groups.

- A strong, sharp absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups.
- C-O stretching vibrations for the ester linkages in the fingerprint region, typically between 1150-1250 cm⁻¹.
- C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry

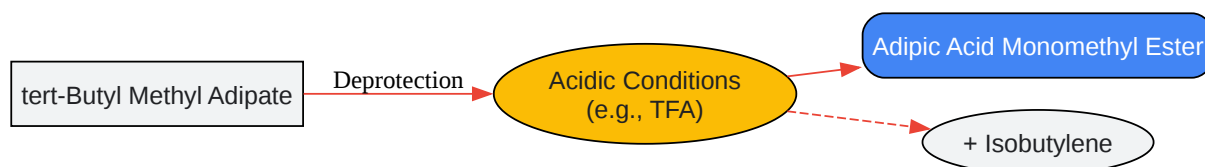
The electron ionization mass spectrum (EI-MS) of **tert-butyl methyl adipate** would likely show a molecular ion peak (M^+) at m/z 216. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ($[C(CH_3)_3]^+$), is expected due to the facile loss of the tert-butyl group. Other fragmentation patterns would involve the loss of methoxy and ethoxycarbonyl groups.

Chemical Reactivity and Applications

The primary utility of **tert-butyl methyl adipate** lies in its bifunctional nature, which allows for sequential or orthogonal chemical modifications.

Selective Deprotection

The tert-butyl ester group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a free carboxylic acid, leaving the methyl ester intact. This is a common strategy in the synthesis of complex molecules where one carboxylic acid moiety needs to be selectively unmasked for further reaction, such as amide bond formation.



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Caption: Selective deprotection of the tert-butyl ester group.

Reactions of the Methyl Ester

The methyl ester can undergo various transformations, including:

- **Hydrolysis:** Saponification with a base (e.g., NaOH or KOH) will hydrolyze the methyl ester to a carboxylate salt.
- **Transesterification:** Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group.

- Amidation: Direct reaction with an amine to form an amide is possible, though it may require harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine.
- Reduction: The methyl ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH_4).

The differential reactivity of the two ester groups makes **tert-butyl methyl adipate** a versatile building block for the synthesis of polymers, pharmaceuticals, and other complex organic molecules where a precisely controlled introduction of functional groups is required.

Conclusion

tert-Butyl methyl adipate is a valuable synthetic intermediate with distinct chemical properties stemming from its asymmetrical ester functionalities. While detailed experimental data on its physical properties and spectra are not widely published, its synthesis and reactivity can be reliably predicted based on established chemical principles. Its utility as a bifunctional linker, particularly the selective deprotection of the tert-butyl ester, makes it a useful tool for researchers in organic synthesis and medicinal chemistry. Further experimental investigation into its physical properties and reactivity would be beneficial for expanding its applications.

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